molecular formula C56H36N2O2S2 B12983802 2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione

2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione

Cat. No.: B12983802
M. Wt: 833.0 g/mol
InChI Key: IABHBZILEZPSQR-UHFFFAOYSA-N
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Description

2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is particularly noted for its role in optoelectronic applications, including organic light-emitting diodes (OLEDs) and other light-emitting devices .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione typically involves multiple steps, starting from readily available precursors. The process often includes the formation of intermediate compounds through reactions such as Friedel-Crafts acylation, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency in production .

Chemical Reactions Analysis

Types of Reactions

2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties for specific applications .

Scientific Research Applications

2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it effective in optoelectronic applications. The molecular targets and pathways involved include interactions with electron-donating and electron-accepting groups, facilitating efficient energy transfer and light emission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,11-Bis(4-(diphenylamino)phenyl)thiochromeno[3,2-a]thioxanthene-13,14-dione stands out due to its unique structural features, which provide enhanced stability and efficiency in optoelectronic applications. Its ability to undergo various chemical modifications further enhances its versatility and potential for diverse applications .

Properties

Molecular Formula

C56H36N2O2S2

Molecular Weight

833.0 g/mol

IUPAC Name

2,11-bis[4-(N-phenylanilino)phenyl]thiochromeno[3,2-a]thioxanthene-13,14-dione

InChI

InChI=1S/C56H36N2O2S2/c59-55-47-35-39(37-21-27-45(28-22-37)57(41-13-5-1-6-14-41)42-15-7-2-8-16-42)25-31-49(47)61-51-33-34-52-54(53(51)55)56(60)48-36-40(26-32-50(48)62-52)38-23-29-46(30-24-38)58(43-17-9-3-10-18-43)44-19-11-4-12-20-44/h1-36H

InChI Key

IABHBZILEZPSQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)SC6=C(C5=O)C7=C(C=C6)SC8=C(C7=O)C=C(C=C8)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1

Origin of Product

United States

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